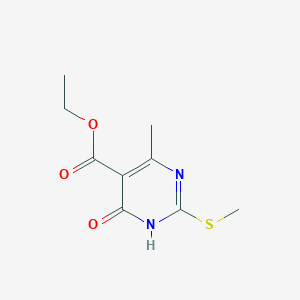

Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

CAS No.: 344361-90-6

Cat. No.: VC2796573

Molecular Formula: C9H12N2O3S

Molecular Weight: 228.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 344361-90-6 |

|---|---|

| Molecular Formula | C9H12N2O3S |

| Molecular Weight | 228.27 g/mol |

| IUPAC Name | ethyl 4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C9H12N2O3S/c1-4-14-8(13)6-5(2)10-9(15-3)11-7(6)12/h4H2,1-3H3,(H,10,11,12) |

| Standard InChI Key | VNKIDUDNEBXUHO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(N=C(NC1=O)SC)C |

| Canonical SMILES | CCOC(=O)C1=C(N=C(NC1=O)SC)C |

Introduction

Chemical Identity and Physical Properties

Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine class of heterocyclic compounds. Pyrimidines are six-membered heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the ring structure, similar to benzene and pyridine but with different electronic properties due to the presence of nitrogen atoms. This specific compound is characterized by distinctive functional groups that define its chemical behavior and potential applications in various fields.

The compound is identified by several key identifiers and properties as outlined in Table 1:

Table 1: Physical and Chemical Properties of Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate

| Property | Value |

|---|---|

| CAS Registry Number | 344361-90-6 |

| Molecular Formula | C₉H₁₂N₂O₃S |

| Molecular Weight | 228.27 g/mol |

| IUPAC Name | Ethyl 4-methyl-2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C9H12N2O3S/c1-4-14-8(13)6-5(2)10-9(15-3)11-7(6)12/h4H2,1-3H3,(H,10,11,12) |

| Standard InChIKey | VNKIDUDNEBXUHO-UHFFFAOYSA-N |

| SMILES Notation | CCOC(=O)C1=C(N=C(NC1=O)SC)C |

The structure contains several key functional groups that contribute to its chemical properties and reactivity:

-

A pyrimidine ring system with nitrogen atoms at positions 1 and 3

-

A methyl group at position 4 of the pyrimidine ring

-

A methylthio (methylsulfanyl) group at position 2

-

An oxo group at position 6, creating the dihydropyrimidine system

Structural Analysis and Spectroscopic Characteristics

The structural elucidation of Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves various spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectroscopic data for this exact compound is limited in the available literature, characteristic spectral patterns can be inferred from similar pyrimidine derivatives.

Infrared (IR) Spectroscopy

Based on the structural features and data from similar compounds, the IR spectrum of this compound would likely show:

-

A strong band at approximately 1650-1700 cm⁻¹ corresponding to the C=O stretching of the oxo group at position 6

-

A strong band at approximately 1700-1750 cm⁻¹ corresponding to the C=O stretching of the ester carbonyl

-

A band at approximately 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration

-

Bands at approximately 2800-3000 cm⁻¹ corresponding to C-H stretching vibrations of the methyl and ethyl groups

Mass Spectrometry

Mass spectrometry would typically show a molecular ion peak at m/z 228 corresponding to the molecular weight of the compound, with fragmentation patterns characteristic of pyrimidine derivatives with ester and thioether functionalities .

Chemical Reactivity and Modifications

The chemical structure of Ethyl 4-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxylate contains several reactive sites that can undergo various transformations:

Anticancer Properties

Many pyrimidine derivatives have demonstrated anticancer properties through various mechanisms, including enzyme inhibition, DNA intercalation, and interference with cell signaling pathways. The ethyl ester and methylthio functionalities in the title compound could potentially interact with specific biological targets involved in cancer cell growth and proliferation.

Structure-Activity Relationships

Understanding the structure-activity relationships of pyrimidine derivatives is crucial for the rational design of more potent and selective compounds for specific therapeutic applications.

Role of the Methylthio Group

The methylthio group at position 2 can serve as:

-

A hydrogen bond acceptor in interactions with biological targets

-

A lipophilic group enhancing membrane permeability

-

A leaving group for further functionalization in drug design and development

Significance of the Ester Group

The ethyl ester at position 5:

Impact of the Oxo Group

The oxo group at position 6:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume